1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile is a complex organic compound with significant relevance in medicinal chemistry. This compound is primarily recognized as an intermediate in the synthesis of silodosin, a drug used to treat benign prostatic hyperplasia (enlarged prostate).
The compound is derived from various synthetic processes aimed at producing silodosin and its related analogs. Its chemical structure includes multiple functional groups that contribute to its biological activity and solubility properties.
This compound falls under the classification of indole derivatives, which are known for their diverse pharmacological activities. Specifically, it is categorized as a nitrile and an indole-based compound, which can influence its interaction with biological targets.
The synthesis of 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile typically involves multi-step organic reactions.
The reactions are usually carried out under controlled conditions to optimize yield and purity. Solvents such as acetonitrile or dimethyl sulfoxide are commonly employed to facilitate the reactions.
The molecular formula for 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile is C32H34F3N3O4. The structure incorporates:
The compound has a molecular weight of approximately 571.63 g/mol. Its structural complexity allows for multiple points of interaction with biological targets, enhancing its pharmacological potential.
The primary chemical reactions involving this compound include:
These reactions are critical for modifying the compound's properties to enhance its efficacy and safety profile in therapeutic applications.
While 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile itself does not exhibit direct pharmacological activity, it serves as a precursor in the synthesis of silodosin. Silodosin acts as a selective alpha-1A adrenergic receptor antagonist, leading to relaxation of smooth muscle in the prostate and bladder neck.
Research indicates that silodosin selectively binds to alpha-1A receptors over other adrenergic receptors, minimizing side effects associated with non-selective alpha blockers.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4